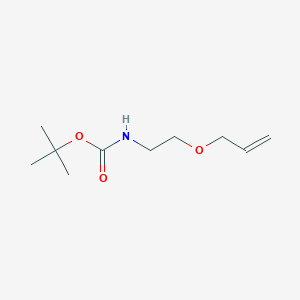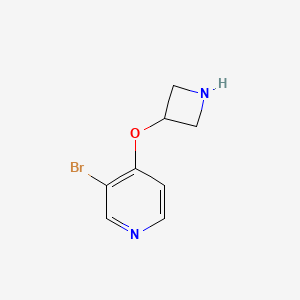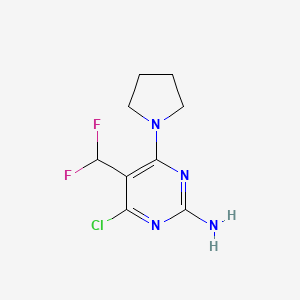
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-5-(ジフルオロメチル)-6-ピロリジン-1-イル-ピリミジン-2-アミンは、ピリミジン誘導体のクラスに属する合成有機化合物です。この化合物は、クロロ基、ジフルオロメチル基、およびピリミジン環に結合したピロリジニル基の存在が特徴です。ピリミジン誘導体は、その多様な生物活性で知られており、医薬品化学および農薬で広く使用されています。
2. 製法
合成経路と反応条件
4-クロロ-5-(ジフルオロメチル)-6-ピロリジン-1-イル-ピリミジン-2-アミンの合成は、通常、市販されている出発物質から始まる複数のステップを伴います。一般的な合成経路の1つは、次のステップを含みます。
ピリミジン環の形成: ピリミジン環は、アミジンやβ-ジケトンなどの適切な前駆体を含む環化反応によって合成できます。
クロロ基の導入: クロロ基は、オキシ塩化リン(POCl3)や塩化チオニル(SOCl2)などの試薬を用いた塩素化反応によって導入できます。
ジフルオロメチル基の導入: ジフルオロメチル基は、ジフルオロメチルヨージド(CF2HI)やジフルオロメチルスルホン(CF2HSO2)などのジフルオロメチル化剤を用いた求核置換反応によって導入できます。
ピロリジニル基の導入: ピロリジニル基は、ピロリジンと適切な脱離基を用いた求核置換反応によって導入できます。
工業的生産方法
4-クロロ-5-(ジフルオロメチル)-6-ピロリジン-1-イル-ピリミジン-2-アミンの工業的生産は、ラボ規模の合成方法をスケールアップすることを含みます。これは、通常、反応条件の最適化、連続フロー反応器の使用、および最終生成物の高収率と純度を確保するための効率的な精製技術の実施を必要とします。
3. 化学反応解析
反応の種類
4-クロロ-5-(ジフルオロメチル)-6-ピロリジン-1-イル-ピリミジン-2-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの酸化剤を用いて酸化し、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いて、特定の官能基を還元することができます。
置換: クロロ基は、適切な条件下で、アミン、チオール、アルコキシドなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)
還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)
置換: アミン、チオール、アルコキシド
生成される主な生成物
酸化: ピリミジン環の酸化誘導体
還元: 官能基が修飾された還元誘導体
置換: さまざまな求核剤を有する置換ピリミジン誘導体
4. 科学研究への応用
4-クロロ-5-(ジフルオロメチル)-6-ピロリジン-1-イル-ピリミジン-2-アミンは、次のものを含むいくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に特定の酵素や受容体を標的とする潜在的な医薬品剤の合成のためのビルディングブロックとして使用されています。
農薬: この化合物を含むピリミジン誘導体は、その殺菌剤および除草剤活性について研究されています。
生物学的研究: この化合物は、生物学的巨大分子との相互作用とその治療剤としての可能性を理解するための研究で使用されています。
材料科学: この化合物は、特定の特性を持つ新しい材料の開発における可能性のある使用について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2).
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted pyrimidine derivatives with different nucleophiles
科学的研究の応用
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: Pyrimidine derivatives, including this compound, are explored for their fungicidal and herbicidal activities.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties.
作用機序
4-クロロ-5-(ジフルオロメチル)-6-ピロリジン-1-イル-ピリミジン-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的の阻害剤またはモジュレーターとして作用し、細胞プロセスを変化させる可能性があります。正確な分子経路と標的は、特定の用途と使用のコンテキストによって異なる場合があります。
6. 類似化合物の比較
類似化合物
4-クロロ-5-(ジフルオロメチル)-6-(トリフルオロメチル)-2-ピリジニル]メタノール: この化合物は、クロロ基とジフルオロメチル基の存在という構造的類似性を共有していますが、ピリジニル環とトリフルオロメチル基が異なります。
Diflumetorim: ピリミジンコアが類似しているが置換基が異なる、市販されているピリミジンアミン系殺菌剤。
独自性
4-クロロ-5-(ジフルオロメチル)-6-ピロリジン-1-イル-ピリミジン-2-アミンは、独特の化学的および生物学的特性を付与する官能基の特定の組み合わせにより、ユニークです。特に、ピロリジニル基の存在は、特定の生物学的標的との相互作用を強化する可能性があり、さまざまな用途に適した化合物となっています。
類似化合物との比較
Similar Compounds
4-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)-2-pyridinyl]methanol: This compound shares structural similarities with the presence of chloro and difluoromethyl groups but differs in the pyridinyl ring and trifluoromethyl group.
Diflumetorim: A commercial pyrimidinamine fungicide with a similar pyrimidine core but different substituents.
Uniqueness
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H11ClF2N4 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
4-chloro-5-(difluoromethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H11ClF2N4/c10-6-5(7(11)12)8(15-9(13)14-6)16-3-1-2-4-16/h7H,1-4H2,(H2,13,14,15) |
InChIキー |
MUXVGAPOCOUNJZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C(=NC(=N2)N)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
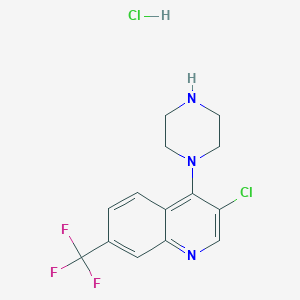
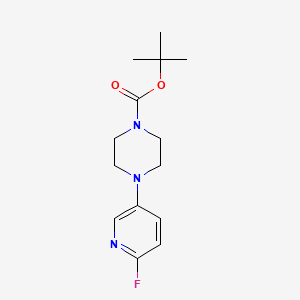

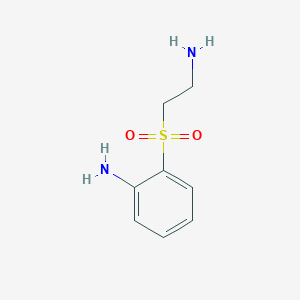
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)

